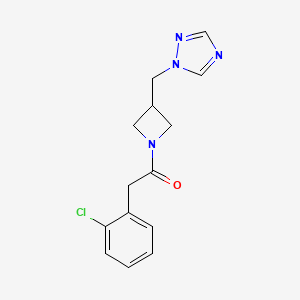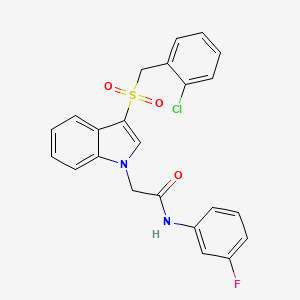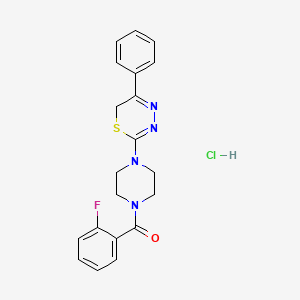
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. This compound has gained attention as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit mTOR signaling, which is involved in cell growth, proliferation, and survival.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various methods for synthesizing azetidinone derivatives, including those related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one". For instance, azetidinones have been prepared through reactions involving Schiff base derivatives, demonstrating their potential in rapid and efficient synthesis under microwave-assisted conditions. These compounds are noted for their pharmacological activity, including antibacterial and antifungal properties against a range of pathogens (K. Mistry & K. R. Desai, 2006).
Pharmacological Evaluation
The pharmacological relevance of azetidinone derivatives has been extensively evaluated, particularly their antimicrobial efficacy. Azetidinones synthesized from 3-methyl-1H-pyrazol-5(4H)-one have shown promising antibacterial activities against various bacterial strains, highlighting their potential in addressing microbial resistance (Himani N. Chopde, J. Meshram, & Ramakanth Pagadala, 2012). Furthermore, indolyl azetidinones have been investigated for their anti-inflammatory activity, comparing favorably with non-steroidal anti-inflammatory drugs (NSAIDs) in terms of efficacy and reduced ulcerogenic potential (R. Kalsi et al., 1990).
Catalytic Applications
Azetidinone derivatives have also been explored for their catalytic applications. Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, for example, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This underscores the compound's potential as a chiral ligand in asymmetric synthesis (Mincan Wang et al., 2008).
Antifungal Activity
The antifungal potential of azetidinone derivatives, particularly against agricultural pathogens, has been documented. Novel 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives synthesized have exhibited significant antifungal activities, comparable to existing antifungal agents, thereby offering new avenues for crop protection (Yi-An Ruan et al., 2011).
Structural Characterization
The structural characterization of azetidinone derivatives has facilitated a deeper understanding of their chemical properties. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been elucidated, providing insights into molecular conformation and stability (Heng-Shan Dong & Guoyong Huo, 2009).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-4-2-1-3-12(13)5-14(20)18-6-11(7-18)8-19-10-16-9-17-19/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJAQCQWOQGNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Amino-3-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid](/img/structure/B2617048.png)

![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2617052.png)
![Diethyl 2-{[(5-iodo-2-pyridinyl)amino]methylene}malonate](/img/structure/B2617053.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2617055.png)

![N2,N7,7-trimethylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B2617059.png)

![2-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2617062.png)
![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylic acid](/img/structure/B2617063.png)


![7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2617069.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2617070.png)